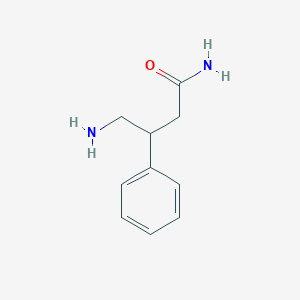

4-Amino-3-phenylbutanamide

Description

Contextualizing 4-Amino-3-phenylbutanamide within Amide Chemistry Research

The amide functional group is one of the most prevalent linkages in biologically active molecules and pharmaceuticals. Its stability and ability to participate in hydrogen bonding make it a cornerstone of peptide and protein structures, as well as a key feature in many synthetic drugs. Within this broad context, butanamide (also known as butyramide) derivatives represent a significant area of investigation.

Overview of Structural Features Relevant to Research Directions

The structure of this compound is defined by several key features that dictate its chemical properties and research applications. The core of the molecule is a four-carbon butanamide chain.

Key structural elements include:

A Primary Amide Group (-CONH₂): This functional group is crucial for the molecule's chemical identity and its ability to act as both a hydrogen bond donor and acceptor.

A Phenyl Group (-C₆H₅) at the 3-position (β-position): The presence of this bulky, lipophilic ring is a defining characteristic. In the closely related compound phenibut (4-amino-3-phenylbutyric acid), this phenyl group is credited with facilitating its passage across the blood-brain barrier, a feature that is of significant interest in the development of centrally acting agents. who.intconductscience.com

A Primary Amino Group (-NH₂) at the 4-position (γ-position): This group makes the molecule a derivative of gamma-amino acids and provides a site for further chemical modification. drugbank.com

A Chiral Center: The carbon atom at the 3-position, to which the phenyl group is attached, is a stereocenter. This means the compound can exist as two different enantiomers, (R) and (S), which may possess distinct biological activities and properties. The synthesis of specific chiral β-amino acid derivatives is a key area of research. google.com

These features make the this compound scaffold a versatile building block for creating more complex molecules with tailored properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H14N2O | uni.lu |

| Molecular Weight | 178.23 g/mol | uni.lu |

| IUPAC Name | This compound | uni.lu |

| Monoisotopic Mass | 178.11061 Da | uni.lu |

| SMILES | C1=CC=C(C=C1)C(CC(=O)N)CN | uni.lu |

| InChIKey | VMVHUHPUIHFCLP-UHFFFAOYSA-N | uni.lu |

Historical and Current Research Significance of the this compound Scaffold

The research significance of the this compound scaffold is closely linked to its parent compound, 4-amino-3-phenylbutyric acid, also known as phenibut. Phenibut was synthesized in the 1960s in the Soviet Union and was investigated for its neuropsychotropic properties. researchgate.netnih.gov It was designed as a derivative of the inhibitory neurotransmitter GABA, with the addition of a phenyl ring to improve its ability to penetrate the central nervous system. conductscience.comresearchgate.net

This historical context provides the foundation for the current interest in the this compound scaffold. Researchers utilize this and related structures as templates for designing new molecules. Current research directions include:

Synthesis of Novel Derivatives: The scaffold is used as a starting material or key intermediate in the synthesis of new chemical entities. For example, research has been published on the synthesis of novel benzoxazoles that feature a 4-amino-butanamide moiety, which were then tested for anti-inflammatory properties. researchgate.netmdpi.com

Development of Enzyme Inhibitors: The structural motif of β-amino acid amides is relevant in the design of enzyme inhibitors. Enantiomerically enriched β-amino acid amides, including derivatives of this compound, have been prepared as potential inhibitors of dipeptidyl peptidase-IV (DP-IV), an enzyme relevant in the treatment of type 2 diabetes. google.com

Medicinal Chemistry Building Blocks: The 1,3-diamino-4-phenylbutan-2-ol framework, which can be derived from related precursors, is described as a highly important building block in medicinal chemistry for creating therapeutically important molecules. d-nb.info

The this compound structure represents a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery programs.

Table 2: Comparison of this compound and Related Compounds

| Compound Name | Core Structure | Key Functional Groups | Structural Difference from this compound |

|---|---|---|---|

| This compound | Butanamide | -CONH₂, -NH₂, Phenyl group | Reference Compound |

| Phenibut (4-Amino-3-phenylbutyric acid) | Butyric Acid | -COOH, -NH₂, Phenyl group | Features a carboxylic acid instead of a primary amide. researchgate.netnih.gov |

| Baclofen | Butyric Acid | -COOH, -NH₂, Chlorophenyl group | Features a carboxylic acid and a p-chlorophenyl group instead of a phenyl group. conductscience.comnih.gov |

| Gabapentin | Cyclohexylacetic Acid | -COOH, -NH₂, Cyclohexyl group | Lacks the phenyl ring; contains a cyclohexyl ring attached to the backbone. openmedicinalchemistryjournal.com |

| 4-amino-N-[4-(benzyloxy)phenyl]butanamide | Butanamide | -CONH-, -NH₂, Benzyloxy, Phenyl group | The amide nitrogen is substituted with a benzyloxyphenyl group. drugbank.com |

Structure

3D Structure

Properties

CAS No. |

102571-00-6 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-amino-3-phenylbutanamide |

InChI |

InChI=1S/C10H14N2O/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13) |

InChI Key |

VMVHUHPUIHFCLP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(CC(=O)N)CN |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)N)CN |

Synonyms |

4-amino-3-phenyl-butanamide |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 3 Phenylbutanamide and Its Derivatives

Strategies for the Construction of the 4-Amino-3-phenylbutanamide Scaffold

The fundamental structure of this compound can be assembled through several synthetic strategies. These methods focus on efficiently creating the butanamide backbone with the desired phenyl and amino functionalities.

Multi-component Reactions in Butanamide Synthesis

Multi-component reactions (MCRs) are highly efficient chemical reactions where three or more reactants combine in a single step to form a product that contains the structural features of each reactant. wikipedia.orgnumberanalytics.com This approach is valued for its atom economy and ability to rapidly generate molecular complexity. numberanalytics.com

The Ugi reaction is a prominent four-component reaction that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnumberanalytics.com This reaction is exothermic and typically reaches completion quickly in polar, aprotic solvents. wikipedia.org A variation of this reaction, the Ugi five-center-four-component reaction (U-5C-4CR), can utilize α-amino acids as bifunctional components, containing both an amino and a carboxylic acid group. mdpi.comresearchgate.net This has been employed in the synthesis of diverse heterocyclic compounds and peptide mimetics. researchgate.net

The Passerini reaction is another significant MCR that involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.org This reaction has been adapted to produce β-amino amides through a strategy known as Passerini reaction-amine deprotection-acyl migration (PADAM). nih.gov This method is particularly useful for preparing peptidomimetic compounds. nih.gov By using ynamides as a replacement for isonitriles, the Passerini reaction can be extended to synthesize β-acyloxy amides. researchgate.net

A notable development in this area is the Brønsted acid-catalyzed multicomponent reaction that provides modular enantioselective access to β-amino amides. acs.org This method uses ambiphilic ynamides as two-carbon synthons, and by adjusting the ynamide or oxygen nucleophiles, various β-amino amides with one or two contiguous stereocenters can be synthesized with high efficiency and stereocontrol. acs.org

Condensation and Cyclization Approaches to Related Butanamide Structures

Condensation reactions are fundamental in forming the amide bond of the butanamide structure. Typically, a carboxylic acid and an amine are combined, often with the aid of a coupling agent, to form the amide linkage with the elimination of a water molecule.

One synthetic route to the related compound, 4-amino-3-phenylbutyric acid, involves a series of condensation and cyclization steps. The process starts with the condensation of benzaldehyde (B42025) and ethyl acetoacetate, followed by decarbonylation to form 3-phenylglutaric acid. This intermediate then undergoes a ring-closing dehydration to yield 3-phenylglutaric anhydride. Subsequent reaction with strong aqueous ammonia (B1221849) leads to the formation of 5-amino-5-oxo-3-phenylpentanoic acid, a precursor that can be converted to the desired butanoic acid derivative. google.com

Intramolecular cyclization is another key strategy. For instance, the enantiopure β-amino acid derived from L-phenylalanine can be used to construct a 3-oxopyrrolidine ring through an intramolecular cyclization reaction. rsc.org This demonstrates how cyclization can be a crucial step in building more complex structures from butanamide-related precursors. In some cases, the reduction of a nitro group to an amine can be followed by an intramolecular cyclization to produce a γ-lactam, which can then be hydrolyzed to yield the desired γ-aminobutyric acid derivative. scirp.org For example, (S)-β-phenyl-γ-lactam has been synthesized in 90% yield through a reduction/cyclization cascade. scirp.org

| Reaction Type | Starting Materials | Key Intermediates | Product Type | Reference |

| Condensation/Cyclization | Benzaldehyde, Ethyl acetoacetate | 3-Phenylglutaric acid, 3-Phenylglutaric anhydride | 4-Amino-3-phenylbutyric acid precursor | google.com |

| Intramolecular Cyclization | (S)-3-(N-tert-butoxycarbonyl)amino-4-phenylbutanoic acid | δ-benzyl-β-ketoproline derivative | Enantiopure δ-benzylproline analogue | rsc.org |

| Reduction/Cyclization | β-aryl-γ-nitroalkane | (S)-β-phenyl-γ-lactam | Chiral γ-aminobutyric acid derivative | scirp.org |

Novel Synthetic Routes via Oxyhomologation and Reduction Protocols

A highly stereoselective, two-step synthesis provides access to N-protected derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol, which are important building blocks for more complex molecules. The first step is a fully stereoselective three-component Masked Acyl Cyanide (MAC) oxyhomologation reaction. researchgate.net This reaction combines N,N-dibenzyl-L-phenylalaninal, an amine, and the tert-butyldimethylsilyl ether of hydroxymalononitrile (H-MAC-TBS). researchgate.net This yields N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amides with excellent anti-diastereoselectivity (>98:2). researchgate.net

The second step involves the reduction of the amide product from the MAC reaction. A two-component reducing system, such as lithium aluminum hydride (LiAlH4) in the presence of a Lewis acid like trimethylsilyl (B98337) chloride (TMSCl), is used. This process is completely diastereoselective and avoids the common use of an L-Phe-derived epoxide intermediate. researchgate.net The yields for the initial MAC reaction are generally good, ranging from 63-87%, and the subsequent reduction can achieve yields of up to 80% under optimized conditions. researchgate.net

| Step | Reaction | Reagents | Diastereomeric Ratio (dr) | Yield | Reference |

| 1 | MAC Oxyhomologation | N,N-dibenzyl-L-phenylalaninal, Amine, H-MAC-TBS, DMAP | >98:2 (anti) | 63-87% | researchgate.net |

| 2 | Reduction | LiAlH4, TMSCl | - | up to 80% | researchgate.net |

Stereoselective Synthesis of this compound Enantiomers

Achieving the desired stereochemistry in this compound is critical. Various methods employing chiral auxiliaries, catalysis, and diastereoselective control have been developed to synthesize specific enantiomers.

Chiral Auxiliaries and Catalysis in Enantioselective Amide Formation

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. mdpi.com One prominent approach is the use of chiral Ni(II) complexes of Schiff bases derived from a chiral auxiliary and an amino acid like glycine (B1666218). google.com These complexes can be alkylated, and subsequent disassembly allows for the recovery of the chiral auxiliary and the desired enantiomerically pure amino acid derivative. google.com This methodology has been used for the large-scale synthesis of fluorinated amino acids with excellent enantiomeric purities. researchgate.net

Catalytic asymmetric hydrogenation is another powerful tool for synthesizing chiral amines. rsc.org For example, the synthesis of the closely related compound Phenibut (4-amino-3-phenylbutanoic acid) has been achieved through enantioselective methods. mdpi.comnih.gov One such method involves a chemoenzymatic cascade reaction, starting with an asymmetric Michael-type addition of acetaldehyde (B116499) to a nitroalkene, which establishes the key stereocenter. mdpi.com This one-pot, three-step process has been used to synthesize (R)-Phenibut in a 70% isolated yield with an excellent enantiomeric ratio of 99:1. mdpi.com

| Method | Key Reagent/Catalyst | Product | Enantiomeric Purity | Reference |

| Chiral Auxiliary | Ni(II) complex of glycine Schiff base | Fluorinated amino acids | >99% ee | google.comresearchgate.net |

| Chemoenzymatic Cascade | Engineered 4-OT variant (Michaelase) | (R)-Phenibut | 99:1 er | mdpi.com |

| Asymmetric Hydrogenation | Rhodium/ZhaoPhos catalyst | Chiral seven-membered cyclic amines | >99% ee | rsc.org |

Diastereoselective Control in this compound Precursors

Controlling the diastereoselectivity in precursors to this compound is essential for obtaining the final product with the correct stereochemistry. The diastereoselective reduction of γ-keto amides is one effective strategy. clockss.org These keto amides can be prepared, for example, by the reaction of a zinc homoenolate of butanamide with an acid chloride. clockss.org The subsequent reduction using reagents like zinc borohydride (B1222165) can preferentially form one diastereomer over another. clockss.org

A highly diastereoselective synthesis of precursors to the HIV protease inhibitor Darunavir, which shares structural similarities with the target compound, has been achieved via a titanium tetrachloride-mediated asymmetric glycolate (B3277807) aldol (B89426) addition reaction. This method allows for the creation of specific stereocenters in the butanamide backbone. The resulting aldol adduct can then be converted to the desired amide with high diastereoselectivity.

For example, the synthesis of (2S,3R)-3-Hydroxy-N-isobutyl-2-(p-methoxyphenoxy)-4-phenylbutanamide was achieved from the corresponding aldol adduct. This highlights the ability to control multiple stereocenters in a butanamide structure.

| Reaction | Reagents | Product | Diastereoselectivity | Reference |

| Reduction of γ-keto amide | Zn(BH4)2 | γ-hydroxy amide | 23:77 to 12:88 | clockss.org |

| Asymmetric Aldol Addition | Titanium tetrachloride, chiral auxiliary | Aldol adduct | High | |

| MAC Oxyhomologation | N,N-dibenzyl-L-phenylalaninal, H-MAC-TBS | anti-(2S,3S)-allophenylnorstatin amide | >98:2 (anti) | researchgate.net |

Derivatization Strategies for this compound

The structural scaffold of this compound, with its primary amine, amide, and phenyl functionalities, offers multiple sites for chemical modification. These derivatization strategies are pivotal in exploring the structure-activity relationships (SAR) of its analogues and in developing new chemical entities with potential therapeutic applications. Key strategies involve the introduction of diverse heterocyclic systems, the formation of new amide bonds to generate bioactive analogues, and the use of the butanamide core as a foundational precursor for more complex organic molecules.

The incorporation of heterocyclic rings is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The this compound framework can be modified to include various heterocycles, leveraging the reactivity of its functional groups.

One common approach involves the cyclization of butanamide derivatives. For instance, N-aryl-3-oxobutanamides, which share a structural resemblance to the core of this compound, can undergo oxidative cyclization to form indolinone structures. The oxidation of 3-oxo-N-phenylbutanamides with manganese(III) acetate (B1210297) has been shown to yield 3-acetylindolin-2-ones. nii.ac.jp This type of intramolecular C-C bond formation provides a direct route to fused heterocyclic systems.

Another strategy involves using the butanamide backbone as a scaffold to build heterocycles. For example, butanamide derivatives can be key intermediates in the synthesis of complex heterocyclic systems like benzoxazoles. In one study, novel benzoxazoles containing a 4-amino-butanamide moiety were synthesized. researchgate.net The synthesis involved coupling N-boc-γ-aminobutyric acid with a substituted aminobenzoxazole, followed by deprotection to yield the final 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives. researchgate.net

Furthermore, butanamide derivatives can be used in multi-component reactions to generate a variety of heterocyclic compounds. Although not starting directly from this compound, the reactivity of related butanamides in synthesizing thiazoles, pyrazoles, thiophenes, oxazines, and pyridazines illustrates the potential of this chemical class. sapub.org For example, a 2-cyano-N-(3-cyanoquinolin-2-yl)acetamide was used as a key intermediate to react with various reagents like phenyl isothiocyanate or hydrazine (B178648) hydrate (B1144303) to yield the corresponding heterocyclic butanamide derivatives. sapub.org

Table 1: Examples of Heterocyclic Derivatives from Butanamide Scaffolds

| Starting Material Type | Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-Aryl-3-oxobutanamide | Manganese(III) acetate | Indolinone | nii.ac.jp |

| Substituted Aminobenzoxazole | N-Boc-γ-aminobutyric acid, PyBop, DIPEA; then HCl | Benzoxazole (B165842) | researchgate.net |

| Cyanoacetamide Derivative | Phenyl isothiocyanate, Sulfur | Thiazole (B1198619) | sapub.org |

Modification of the amide functionality or the primary amine of this compound allows for the synthesis of a wide range of bioactive analogues, including N-acyl derivatives and peptide mimetics.

N-acylation of the primary amino group is a straightforward method to introduce diverse functionalities. This approach has been successfully applied to other amino-containing compounds to enhance their biological activity. For example, N-acyl derivatives of aminocombretastatin A-4 were synthesized by a peptide-type coupling reaction between the amino group and various carboxylic acids. nih.gov This strategy could be similarly applied to this compound to explore how different acyl chains affect its properties.

The synthesis of peptide analogues is another important derivatization strategy. The butanamide scaffold can be incorporated into peptide sequences to create peptidomimetics. Solid-phase peptide synthesis (SPPS) is a common methodology for assembling such analogues. nih.govnih.gov The amino group of this compound or its derivatives can be coupled to amino acids or peptide fragments to generate more complex structures with potential biological targets. kennesaw.edu

Furthermore, the amide bond of the butanamide itself can be varied. Synthesizing analogues with different substituents on the amide nitrogen can significantly influence the compound's properties. For instance, a series of 4-amino-N-arylbutanamides were prepared by coupling Boc-γ-aminobutyric acid with various anilines using a coupling agent like EDCI, followed by deprotection. acs.org These compounds then served as precursors for more complex fused heterocyclic systems. acs.org

Table 2: Synthetic Approaches for Amide-Containing Analogues

| Derivatization Strategy | Key Reagents/Methods | Resulting Analogue Type | Reference |

|---|---|---|---|

| N-Acylation | Carboxylic acid, Coupling agent (e.g., PyBop) | N-Acyl butanamide | nih.gov |

| Peptide Synthesis | Solid-Phase Peptide Synthesis (SPPS), Fmoc-amino acids | Peptide analogue | nih.govnih.gov |

The this compound structure serves as a versatile precursor for a range of other important chemical entities, including other amino acids, lactams, and complex heterocyclic scaffolds.

One significant application is in the synthesis of β-lactams (azetidin-2-ones), which are core structures in many antibiotics. dcu.ie The amino and carboxylic acid functionalities (the latter derivable from the amide) of the butanamide core are suitably positioned for cyclization reactions to form the four-membered lactam ring. The Staudinger [2+2] cycloaddition is a powerful method for constructing β-lactam rings and can be adapted for precursors like this compound. nih.gov

The butanamide can also be a precursor for γ-lactams (pyrrolidin-2-ones). Intramolecular cyclization of 4-aminobutanoic acid derivatives, which can be obtained from the hydrolysis of this compound, can lead to the formation of a five-membered lactam ring. This transformation is a fundamental reaction in organic synthesis for creating cyclic amides.

Moreover, the entire this compound scaffold can be used as a building block in the tandem synthesis of complex polycyclic molecules. For example, 4-amino-N-arylbutanamides have been used in a Tf₂O-mediated tandem reaction with aldehydes to construct tetrahydropyrroloquinazolines. acs.org In this process, both the amine and the amide nitrogen of the butanamide precursor participate in the formation of two new heterocyclic rings in a single pot, demonstrating the utility of this scaffold in generating molecular complexity. acs.org Similarly, N-acyl α-aminoaldehydes, which can be prepared from the corresponding amino acids, react with 1,3-dicarbonyl compounds to form substituted pyrroles, highlighting another synthetic pathway where a related precursor leads to a key heterocyclic core. acs.org

Table 3: this compound as a Synthetic Precursor

| Precursor Type | Transformation | Target Molecule | Key Method | Reference |

|---|---|---|---|---|

| 4-Amino-3-phenylbutanoic acid derivative | Intramolecular Cyclization | β-Lactam | Staudinger Cycloaddition | nih.gov |

| 4-Amino-N-arylbutanamide | Tandem Cyclization with Aldehyde | Tetrahydropyrroloquinazoline | Tf₂O-mediation | acs.org |

Computational Chemistry and Molecular Modeling Studies of 4 Amino 3 Phenylbutanamide

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and predicting the reactivity of 4-Amino-3-phenylbutanamide. These calculations provide detailed information about the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (Egap) is a key indicator of a molecule's chemical stability and reactivity. acs.org A smaller energy gap suggests higher reactivity. researchgate.net

These quantum chemical parameters are used to calculate various global reactivity descriptors, which predict how the molecule will behave in a chemical reaction. researchgate.net This information is vital for understanding its potential biological activity and for designing new derivatives with enhanced properties.

Table 1: Key Quantum Chemical Properties

| Property | Description |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (Egap) | The difference in energy between the HOMO and LUMO; a smaller gap often indicates higher reactivity. |

Molecular Docking and Ligand-Receptor Interaction Analysis of Butanamide Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the potential biological targets of this compound and its derivatives.

The process involves placing the ligand into the binding site of a receptor and calculating the binding affinity, often represented by a docking score. A lower docking score generally indicates a more favorable binding interaction. researchgate.net The analysis of these interactions reveals key molecular recognition features, such as hydrogen bonds and hydrophobic interactions, which stabilize the ligand-receptor complex. researchgate.netresearchgate.net

For instance, studies on butanamide derivatives have shown their potential to inhibit various enzymes by binding to their active sites. researchgate.net The interaction analysis can identify specific amino acid residues within the receptor's binding pocket that are crucial for the ligand's activity. researchgate.net This information is invaluable for the structure-based design of new, more potent, and selective inhibitors.

Table 2: Common Interactions in Ligand-Receptor Complexes

| Interaction Type | Description |

|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |

| Salt Bridge | A bond between oppositely charged residues that are sufficiently close to each other to experience electrostatic attraction. |

Conformational Analysis and Energy Minimization Studies

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its stable conformations and their relative energies. Due to the presence of rotatable single bonds, the molecule can adopt various spatial arrangements.

Computational methods are used to explore the conformational space of the molecule and identify the low-energy conformations, which are the most likely to be biologically active. ethz.ch Energy minimization calculations are performed to find the geometry with the lowest potential energy, representing the most stable structure. Understanding the preferred conformation of this compound is essential for predicting its interaction with biological targets.

Predictive Modeling for Biological Activity and Target Engagement

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, is employed to develop mathematical models that relate the chemical structure of a compound to its biological activity. These models can be used to predict the activity of new, unsynthesized derivatives of this compound.

By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular descriptors (physicochemical properties) that are important for the desired biological effect. researchgate.net This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and experimental testing. drugbank.com Such models are valuable tools for accelerating the drug discovery process.

Homology Modeling in the Context of Butanamide-Related Biological Targets

For many biological targets, the experimental three-dimensional structure has not been determined. In such cases, homology modeling can be used to build a theoretical model of the target protein. nih.govmicrobenotes.com This technique relies on the principle that proteins with similar amino acid sequences often have similar 3D structures. microbenotes.comfiveable.me

The process involves identifying a homologous protein with a known experimental structure (the template) and using its structure as a scaffold to build a model of the target protein. microbenotes.comfiveable.me The resulting homology model can then be used for molecular docking studies with this compound and its derivatives to predict their binding modes and affinities. nih.govunisi.it This approach is particularly useful when experimental structures of the target are unavailable, enabling structure-based drug design efforts. nih.gov

Preclinical Research into Biological Activities and Pharmacological Potential of 4 Amino 3 Phenylbutanamide Analogs

Anti-Inflammatory Effects of 4-Amino-Butanamide Moieties

The 4-amino-butanamide moiety has been incorporated into various molecular scaffolds to explore its potential anti-inflammatory properties. nih.govnih.gov Inflammation is a complex biological response involving the release of various signaling molecules, including cytokines. nih.govnih.gov

A key mechanism through which 4-amino-butanamide derivatives exert their anti-inflammatory effects is by modulating the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). nih.govnih.gov

In one study, novel benzoxazole (B165842) derivatives containing a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety were synthesized and evaluated for their anti-inflammatory activity. nih.govnih.gov Several of these compounds demonstrated potent inhibition of IL-1β and IL-6 mRNA expression in vitro. nih.govnih.gov Specifically, compounds 5c, 5d, 5f, and 5m, along with the synthetic intermediate 4d, showed significant inhibitory effects. nih.gov Further in vivo studies with compounds 5f and 4d confirmed a significant decrease in the mRNA levels of IL-1β, IL-6, and TNF-α. nih.govnih.gov

Table 1: Inhibitory Effects of Benzoxazole Derivatives on IL-6 and IL-1β mRNA Expression

| Compound | IL-6 mRNA Expression (Relative to LPS) | IL-1β mRNA Expression (Relative to LPS) |

|---|---|---|

| 4d | 5.3 | Potent Inhibition |

| 5c | 4.6 | Potent Inhibition |

| 5d | 7.5 | Potent Inhibition |

| 5f | 7.2 | Potent Inhibition |

| 5m | 9.0 | Potent Inhibition |

Data from a study on novel benzoxazoles containing a 4-amino-butanamide moiety. nih.gov

Anticonvulsant Potential of Phenylbutanamide-Related Structures in Preclinical Models

The structural similarity of certain phenylbutanamide derivatives to the inhibitory neurotransmitter GABA has prompted investigations into their anticonvulsant potential. researchgate.net Preclinical studies utilize various animal models to assess the efficacy of these compounds in preventing or reducing seizures.

Commonly used models include:

Maximal Electroshock (MES) Test : This model is considered predictive of efficacy against generalized tonic-clonic seizures. frontiersin.org

Subcutaneous Pentylenetetrazole (scPTZ) Test : This model is used to identify compounds that may be effective against generalized myoclonic seizures. frontiersin.org

Other Chemical-Induced Seizure Models : These include models using strychnine (B123637) and picrotoxin (B1677862) to induce seizures. researchgate.net

A study on a series of new γ-aminobutyric acid (GABA) derivatives, including 4-(1,3-dioxoisoindolin-2-yl)-N-phenylbutanamide (4a), evaluated their anticonvulsant activity. researchgate.net While compound 4a showed weak activity in the MES test, other analogs like 4d, 4h, and 4m displayed promising activity in the scPTZ model. researchgate.net Notably, compound 4h, 4-(1,3-dioxoisoindolin-2-yl)-N-(4-ethylphenyl)butanamide, showed protection in multiple seizure models. researchgate.net

Another study on novel carbamate (B1207046) derivatives of branched aliphatic carboxylic acids with 4-aminobenzensulfonamide identified compounds with anticonvulsant activity in both MES and 6 Hz tests. nih.gov

Table 2: Anticonvulsant Activity of Selected Phenylbutanamide-Related Compounds

| Compound | Seizure Model | Activity |

|---|---|---|

| 4-(1,3-dioxoisoindolin-2-yl)-N-phenylbutanamide (4a) | MES | Weak activity at 300 mg/kg researchgate.net |

| 4-(1,3-dioxoisoindolin-2-yl)-N-(4-ethylphenyl)butanamide (4h) | Multiple models (except scSTY) | Protective researchgate.net |

| Analog 4d | scPTZ | Potent, protective at 30 mg/kg researchgate.net |

| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide (5) | MES | ED₅₀ of 40.96 mg/kg nih.gov |

Investigation of Antiproliferative and Cytotoxic Activities in Cancer Research

The butanamide scaffold has also been utilized in the design of potential anticancer agents. mdpi.com Research in this area focuses on the antiproliferative and cytotoxic effects of these compounds against various cancer cell lines. mdpi.comresearchgate.net

Antiproliferative Activity : This refers to the ability of a compound to inhibit the growth and proliferation of cancer cells. mdpi.com Studies have shown that modifications to the amino group of certain chalcone (B49325) derivatives can lead to improved antitumor activity. mdpi.com

Cytotoxic Activity : This is the ability of a compound to be toxic to cells, leading to cell death. researchgate.net The cytotoxic effects of butanamide derivatives are often evaluated using assays such as the MTT assay, which measures cell viability. notulaebotanicae.ro

In one study, a series of amino chalcone derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines. mdpi.com Several of these compounds exhibited potent inhibitory efficacy. mdpi.com Another study investigated metal complexes of a Schiff base ligand containing a phenylbutanamide moiety, which showed potential cytotoxicity against Dalton's Lymphoma Ascites (DLA) cell lines. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Amino-3-phenylbutanamide |

| (–)baclofen (β-(4-chloro-phenyl)-γ-aminobutyric acid) |

| 4-(1,3-dioxoisoindolin-2-yl)-N-phenylbutanamide |

| 4-(1,3-dioxoisoindolin-2-yl)-N-(4-ethylphenyl)butanamide |

| N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide |

| Benzoxazole derivatives |

| Carbamate derivatives of branched aliphatic carboxylic acids |

| Amino chalcone derivatives |

Antimicrobial and Antioxidant Properties of Butanamide Derivatives

The butanamide scaffold is a versatile structural motif that has been incorporated into a variety of derivatives exhibiting promising antimicrobial and antioxidant activities. Research into this class of compounds has revealed that their biological effects are highly dependent on the specific heterocyclic systems and substituents attached to the core butanamide structure.

Synthetic derivatives of butanamides have often demonstrated more potent in vitro biological activities compared to their parent compounds. mdpi.com For instance, certain N-substituted cinnamamide (B152044) derivatives, which share structural similarities with butanamides, have shown significant antimicrobial action, particularly against Gram-positive bacteria like Staphylococcus and Enterococcus species, with Minimum Inhibitory Concentration (MIC) values as low as 1–4 µg/mL. mdpi.com These compounds were also found to be effective against clinical strains, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The synthesis of novel heterocyclic compounds from butanamide precursors has yielded molecules with a range of biological actions. sciencepublishinggroup.comajchem-a.com Studies on 3-oxobutanamides have led to the creation of pyridine, thiophene, diazepine, and thiazole (B1198619) derivatives, some of which displayed notable antibacterial and antioxidant properties. sciencepublishinggroup.com Similarly, new heterocyclic compounds derived from the antibiotic Levofloxacin have been synthesized and tested for their antimicrobial and antioxidant potential, showing varied levels of activity. ajchem-a.com Thiazolo[4,5-b]pyridine derivatives, another class of compounds accessible from butanamide starting materials, have also been identified as possessing potent antioxidant effects. pensoft.net

The antioxidant potential of butanamide derivatives has been evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino–bis(3–ethylbenzthiazoline–6–sulfonic acid) (ABTS) tests. mdpi.com For example, certain N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives showed notable radical scavenging activity. mdpi.com In a different study, anthraquinone-cyclopentanone derivatives synthesized from 3-oxo-N-(o-tolyl)butanamide demonstrated moderate antioxidant activity in DPPH free radical scavenging tests. nih.gov

Table 1: Antimicrobial and Antioxidant Activity of Selected Butanamide Derivatives

| Derivative Class | Activity Type | Key Findings | Reference(s) |

|---|---|---|---|

| N-Substituted Cinnamamides | Antimicrobial | High activity against Staphylococcus and Enterococcus species (MIC 1–4 µg/mL). | mdpi.com |

| Thiazolo[4,5-b]pyridines | Antioxidant | Demonstrated potent antioxidant effects in chemical assays. | pensoft.net |

| Anthraquinone-Cyclopentanones | Antioxidant | Showed moderate activity in DPPH free radical scavenging tests. | nih.gov |

| Pyridine, Thiophene, Diazepine Derivatives | Antimicrobial, Antioxidant | Synthesized compounds showed varying degrees of antibacterial and antioxidant activity. | sciencepublishinggroup.com |

| Levofloxacin Derivatives | Antimicrobial, Antioxidant | Newly synthesized compounds exhibited good antibacterial properties and varied antioxidant activity. | ajchem-a.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of lead compounds. For derivatives of this compound, SAR investigations have focused on understanding how modifications to different parts of the molecule influence its biological activity. The rational design of these analogs involves strategic chemical modifications to enhance potency, selectivity, and pharmacokinetic profiles. researchgate.netrsc.org

The core scaffold of these derivatives can be systematically altered at various positions. rsc.org For example, in the related quinolone class, modifications at the N-1, C-2, C-3, and other positions have been shown to significantly boost pharmacological properties. rsc.org This principle applies to this compound derivatives, where the phenyl ring, the butanamide chain, and the terminal amino group serve as key points for modification.

Research on related structures provides valuable insights. For instance, SAR studies on a series of 4-hydroxyphenylglycine derivatives revealed that the phenyl group on the amide cap is essential for activity and has limited tolerance for changes in size, shape, and electronic properties. nih.gov Similarly, the development of novel benzoxazoles containing a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide structure highlights a strategy to target inflammatory diseases by suppressing inflammatory cytokines. researchgate.net The synthesis of γ-aminobutyric acid (GABA) derivatives from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling with various substituted amines has led to compounds with anticonvulsant activity, demonstrating the impact of the N-phenyl substituent. researchgate.net

Impact of Substituent Modifications on Biological Activity

The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on the molecule. Modifications can dramatically alter the compound's potency and efficacy.

In SAR studies of tetrahydroquinolone free fatty acid receptor 3 (FFA3) modulators, which are synthesized from butanamide precursors, specific substituent changes had predictable effects on agonist activity. acs.org Key findings from these and related studies include:

Phenyl Ring Substitutions: Introducing bromo-substituents at the 3- or 4-position of a phenyl derivative was found to regain most of the biological activity relative to a more potent furyl derivative. acs.org In contrast, adding a 4-ethyl group eroded potency. acs.org Analogs with 3- and 4-trifluoromethyl or 4-methyl substituents were generally full agonists with similar or slightly lower potency compared to the unsubstituted parent compound. acs.org

Amide Cap Modifications: In a series of 4-hydroxyphenylglycinol derivatives, replacing a key amine group with a hydroxyl group led to a twofold increase in potency. nih.gov Interestingly, substituting the amine with an azide (B81097) group resulted in the most potent compound in the series. nih.gov Replacing the phenyl ring of the amide cap with benzyl (B1604629) or phenethyl groups led to a decrease in potency. nih.gov

Alkyl Group Variations: In one series, modifying an n-alkyl substituent from ethyl to pentyl resulted in agonists with micromolar potency, with propyl and butyl being the most potent among them. acs.org The shorter ethyl group was the least potent in this specific sub-series. acs.org

GABA Analogues: For a series of butanamide-based GABA derivatives, specific analogs displayed promising anticonvulsant activity. researchgate.net The compound 4-(1,3-dioxoisoindolin-2-yl)-N-(4-ethylphenyl)butanamide showed protection in various seizure models, while another analog was found to be the most potent in the scPTZ seizure model. researchgate.net The unsubstituted N-phenylbutanamide version showed only weak activity. researchgate.net

Table 2: Effect of Substituent Modifications on Biological Activity

| Parent Compound Class | Modification | Effect on Activity | Reference(s) |

|---|---|---|---|

| Tetrahydroquinolones | 3- or 4-Bromo substitution on phenyl ring | Regained most agonist activity | acs.org |

| Tetrahydroquinolones | 4-Ethyl substitution on phenyl ring | Eroded potency | acs.org |

| 4-Hydroxyphenylglycinols | Amine group replaced with Azide | Increased potency (most potent in series) | nih.gov |

| 4-Hydroxyphenylglycinols | Phenyl amide cap replaced with Benzyl | ~2-fold less potent | nih.gov |

| GABA-Butanamide Analogs | N-(4-ethylphenyl)butanamide | Showed broad anticonvulsant protection | researchgate.net |

| GABA-Butanamide Analogs | N-phenylbutanamide | Displayed weak anticonvulsant activity | researchgate.net |

Stereoisomeric Effects on Target Affinity and Efficacy

Stereochemistry plays a critical role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms in stereoisomers can lead to significant differences in pharmacological activity, with one isomer often being significantly more potent or having a different biological effect than the other.

In the development of analogs related to this compound, the control and study of stereoisomers are essential. For example, in the synthesis of certain butanamide-derived multicomponent reaction products, a specific compound was obtained exclusively as the (Z)-stereoisomer, highlighting the stereoselectivity of the reaction. rug.nl

Advanced Analytical Techniques in 4 Amino 3 Phenylbutanamide Research

Spectroscopic Characterization (NMR, IR, and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule.

¹H NMR spectra are used to identify the chemical environment of hydrogen atoms. For instance, in a derivative of 4-Amino-3-phenylbutanamide, the protons of the phenyl group typically appear as a multiplet in the aromatic region (around 7.3 ppm). google.com

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. semanticscholar.org Key vibrational frequencies for this compound and its derivatives include:

N-H stretching vibrations from the amino group.

C=O stretching from the amide group. rjpbcs.com

C-H stretching from the aromatic phenyl ring.

Mass Spectrometry (MS) determines the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. uni.lu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula. rsc.org Fragmentation patterns observed in the mass spectrum can also offer structural information. For aliphatic amines, cleavage at the α-carbon-carbon bond is a common fragmentation pathway. libretexts.org

Table 1: Spectroscopic Data for this compound Derivatives

| Technique | Derivative | Key Observations |

|---|---|---|

| ¹H NMR | (3R)-3-amino-4-phenylbutanamide acetate (B1210297) | δ 7.3 (m, 5H, Ar-H), 3.75 (m, 1H), 3.07 (dd, 1H), 2.90 (dd, 1H), 2.55 (m, 2H), 1.96 (s, 3H, CH₃) google.com |

| ¹³C NMR | N,N-dimethyl-4-oxo-2,4-diphenylbutanamide | δ 36.0, 37.2, 44.2, 44.4, 127.2, 127.8, 128.2, 128.5, 129.0, 133.1, 136.5, 139.3, 172.2, 198.7 rsc.org |

| IR (ATR) | anti-N-allyl-3-(dibenzylamino)-4-phenylbutanamide | ν 3425, 3081, 3058, 3026, 2945, 2927, 2859, 1663, 1514, 1451, 1256, 1106 cm⁻¹ d-nb.info |

| HRMS (ESI-TOF) | 2-(4-chlorophenyl)-N,N-dimethyl-4-oxo-4-phenylbutanamide | calcd for C₁₈H₁₈ClNO₂ [M+H]⁺: 316.1104, found 316.1112 rsc.org |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for separating its enantiomers. rsc.orgjocpr.com Given that the biological effects of chiral molecules can be stereospecific, the ability to determine the enantiomeric excess (ee) is critical. researchgate.net

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. scas.co.jp The choice of the chiral column and the mobile phase is crucial for achieving good resolution. For example, a Chiralcel OD-3 column with a mobile phase of hexane (B92381) and 2-propanol has been used to determine the enantiomeric excess of a related chiral amide. rsc.org

Purity analysis by HPLC is often performed using a C18 column with a mobile phase gradient, for instance, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. google.com The detector response, typically UV absorbance at a specific wavelength, is proportional to the concentration of the compound.

Table 2: HPLC Methods for the Analysis of this compound and Related Compounds

| Analysis Type | Column | Mobile Phase | Key Findings |

|---|---|---|---|

| Purity | YMC Pro C18 (250 x 4.6 mm) | Acetonitrile and 10 mM K₂HPO₄ (pH 6.6) | Successful separation of desired and undesired isomers with distinct retention times. google.com |

| Enantiomeric Excess | Chiralcel OD-3 | 15.0% 2-PrOH in hexanes | Achieved separation of enantiomers with a high enantiomeric excess of 99%. rsc.org |

| Enantiomeric Excess | Chiralpak IC-3 | 15.0% 2-PrOH in hexanes | Determined an enantiomeric excess of 99% for a thienyl-containing amide. rsc.org |

| Enantiomeric Excess | Chiralpak AD-H | heptane/EtOH = 80:20 v/v | Successful determination of enantiomeric excess for various N-substituted amides. rsc.org |

Crystallographic Analysis of this compound Structures

X-ray crystallography provides definitive, three-dimensional structural information of a crystalline compound, including bond lengths, bond angles, and the absolute configuration of chiral centers. mdpi.com This technique is the gold standard for structural elucidation.

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise arrangement of atoms in the crystal lattice. For example, the absolute configuration of a derivative of this compound was confirmed by an X-ray diffraction study of a single crystal. d-nb.info This technique has also been used to study the crystal structure of related compounds complexed with enzymes, providing insights into their binding modes. rcsb.org

Table 3: Crystallographic Data for a Related Compound

| Parameter | Value |

|---|---|

| Compound | (2S)-2-((3S)-3-(acetylamino)-3-(butan-2-yl)-2-oxopyrrolidin-1-yl)-N-((2S,3R)-3-hydroxy-4-((3-methoxybenzyl)amino)-1-phenylbutan-2-yl)-4-phenylbutanamide complex with BACE-WT rcsb.org |

| PDB ID | 3SKF rcsb.org |

| Resolution | Not specified in the provided text. |

| Space Group | Not specified in the provided text. |

| Method | X-ray Diffraction rcsb.org |

Patent Landscape and Intellectual Property in 4 Amino 3 Phenylbutanamide Research

Analysis of Patent Applications for Synthetic Routes to 4-Amino-3-phenylbutanamide

Patent applications related to the synthesis of this compound and its chiral precursors reveal various chemical strategies aimed at efficient and high-purity production. These patents often focus on creating specific stereoisomers, which are crucial for biological activity.

One prominent approach involves the synthesis of chiral beta-amino acid derivatives. A patent application describes a process for preparing enantiomerically enriched beta-amino acid amides that are useful as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of Type 2 diabetes. google.com The synthesis detailed in this patent involves reacting 3-oxo-4-phenylbutanamide (B15355438) with (S)-phenylglycine amide in the presence of an acid to produce the desired chiral product, (3R)-3-amino-4-phenylbutanamide acetate (B1210297). google.com

Other patented methods focus on the synthesis of the core structure or closely related precursors. For instance, a method for preparing 4-amino-3-phenylbutyric acid, a related compound, involves a multi-step process starting from benzaldehyde (B42025) and ethyl acetoacetate. google.com This process includes condensation, decarbonylation, ring-closing dehydration, hydrolysis with ammonia (B1221849), and finally an oxidation reaction to yield the target molecule. google.com Another patented method utilizes a solvent-free mechanochemical approach, grinding 4-phenylbutanoic acid with other reagents to produce the target compound, which significantly reduces solvent waste and energy consumption.

These patented synthetic routes highlight the chemical ingenuity required to produce these complex molecules efficiently and stereoselectively.

Table 1: Patented Synthetic Routes for this compound and Related Precursors

| Patent Number | Synthetic Method | Key Features |

|---|---|---|

| WO2004085661A2 | Process for chiral beta-amino acid derivatives | Involves reacting 3-oxo-4-phenylbutanamide with (S)-phenylglycine amide to produce enantiomerically enriched (3R)-3-amino-4-phenylbutanamide acetate. google.com |

| CN102115450A | Preparation of 4-amino-3-phenylbutyric acid | A five-step synthesis starting from benzaldehyde and ethyl acetoacetate, involving condensation, decarbonylation, dehydration, hydrolysis, and oxidation. google.com |

Patent Coverage of Derivatives and Analogues with Research Significance

The patent landscape extends significantly to derivatives and analogues of this compound, reflecting intensive research into their therapeutic potential across various diseases. These patents typically claim a Markush structure—a generic chemical structure with variable groups—allowing for broad protection of a class of related compounds.

Numerous patents cover butanamide derivatives for a range of applications:

Metabolic Disorders: A patent was filed for novel phenyl-isoxazol-3-ol derivatives, which include butanamide structures, that act as GPR120 agonists for the potential treatment of diabetes and hyperlipidemia. google.com.qa Another patent application covers 3-amino-4-phenylbutanoic acid derivatives as dipeptidyl peptidase (DPP-IV) inhibitors, also for the treatment or prevention of diabetes. google.com

Central Nervous System (CNS) Disorders: Patents have been granted for 4-amino-3-substituted-butanoic acid derivatives, such as Gabapentin, for use in solid compositions. unifiedpatents.com

Inflammatory Diseases: N-(pyridin-3-yl)-2-phenylbutanamide derivatives have been patented as androgen receptor modulators for conditions like osteoporosis and rheumatoid arthritis. tandfonline.com

Oncology and Other Conditions: Various patents describe N-substituted alkylamide compounds, including complex butanamide derivatives, investigated for their role in inhibiting proteases involved in conditions like Alzheimer's disease. epo.org

This broad patent coverage underscores the versatility of the butanamide scaffold in medicinal chemistry and the significant commercial interest in its derivatives.

Table 2: Patent Coverage for Derivatives and Analogues of this compound

| Patent / Application | Covered Derivatives/Analogues | Research Significance / Therapeutic Area |

|---|---|---|

| US20100130559A1 | Phenyl-isoxazol-3-ol derivatives containing a butanamide moiety. google.com.qa | GPR120 agonists for potential treatment of diabetes, obesity, and hyperlipidemia. google.com.qa |

| WO2004085661A2 | Chiral (R)-3-amino-4-phenylbutanamide derivatives. google.com | Dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of Type 2 diabetes. google.com |

| Patent 1409450 | N-{(1S,2R)-1-(3,5-difluorobenzyl)-3-[(3-ethylbenzyl)amino]-2-hydroxypropyl}-4-oxo-4-phenylbutanamide and related compounds. epo.org | Beta-secretase (BACE1) inhibitors for potential treatment of Alzheimer's disease. epo.org |

| WO2004058266A1 | 3-amino-4-phenylbutanoic acid derivatives. google.com | Dipeptidyl peptidase inhibitors for diabetes treatment. google.com |

| JP-2000034227-A | 4-amino-3-substituted-butanoic acid derivatives. unifiedpatents.com | Solid compositions for pharmaceutical use. unifiedpatents.com |

Trends in Intellectual Property Related to Butanamide-Based Bioactive Molecules

The intellectual property (IP) trends for butanamide-based bioactive molecules mirror broader developments in the pharmaceutical and life sciences industries. A strong IP framework is essential for translating high-risk, long-term research into marketable therapies. abpi.org.uk

A key trend is the increasing focus on biologics and complex small molecules, where robust patent protection is crucial. morganlewis.com For butanamide-based molecules, this translates to patents not only on the final compound but also on the intermediates and specific synthetic processes that yield enantiomerically pure forms, which are often necessary for therapeutic efficacy. google.com

Furthermore, as drug discovery becomes more sophisticated, IP protection is expanding to include innovations driven by artificial intelligence and machine learning in identifying and optimizing new drug candidates. morganlewis.com While not yet explicitly prevalent for this compound itself, this trend is likely to influence the future patent landscape of its derivatives.

Another significant trend is the strategic management of IP to facilitate collaborations and licensing agreements between academic institutions, biotech startups, and large pharmaceutical companies. wipo.int Patents provide the legal certainty needed for these partnerships, which are vital for advancing novel compounds like butanamide derivatives through the costly phases of clinical trials and regulatory approval. abpi.org.uk The protection of clinical trial data also represents a critical IP asset, preventing competitors from using this data for a set period to gain approval for generic versions. abpi.org.uk

Finally, the globalization of research and development means that companies are pursuing patent protection in multiple jurisdictions to secure global market access for their innovations. morganlewis.comijnrd.org This is evident in the patent filings for butanamide derivatives, which often include applications in the US, Europe, and Asia.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (3R)-3-amino-4-phenylbutanamide acetate |

| 4-amino-3-phenylbutyric acid |

| 3-oxo-4-phenylbutanamide |

| Gabapentin |

| N-{(1S,2R)-1-(3,5-difluorobenzyl)-3-[(3-ethylbenzyl)amino]-2-hydroxypropyl}-4-oxo-4-phenylbutanamide |

| (S)-phenylglycine amide |

| Benzaldehyde |

| Ethyl acetoacetate |

| 4-phenylbutanoic acid |

| hydroxylamine hydrochloride |

Q & A

Q. What are the optimal synthetic routes for 4-Amino-3-phenylbutanamide, and how do reaction conditions influence yield and stereochemical outcomes?

Methodological Answer: Synthesis can leverage chiral catalysts (e.g., asymmetric hydrogenation) to control stereochemistry, as demonstrated in related β-amino acid derivatives . Reaction parameters, such as temperature (e.g., 25–60°C) and solvent polarity, significantly impact enantiomeric excess. Enzymatic resolution of racemic mixtures is another viable approach, requiring optimization of enzyme-substrate ratios and pH conditions. Post-synthesis purification via recrystallization or chiral HPLC ensures >95% purity.

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR : H and C NMR (DMSO-d6) identify amine, amide, and phenyl proton environments. Coupling constants (e.g., J = 6–8 Hz) confirm spatial arrangements.

- IR : Peaks at ~1650 cm (amide C=O) and ~3350 cm (N-H stretch) validate functional groups.

- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) with ESI-MS detect molecular ions (e.g., [M+H] at m/z 207) and assess purity. Compare retention times with reference standards, as in forensic analyses of analogous compounds .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability testing:

- Temperature : Store samples at -20°C, 4°C, and 25°C for 1–6 months.

- Humidity : Expose to 40–75% relative humidity. Monitor degradation via HPLC-UV (λ = 254 nm) and track impurity profiles (e.g., hydrolysis to 3-phenylbutanoic acid). Use kinetic modeling (Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can conflicting reports on this compound’s pharmacological activity be systematically resolved?

Methodological Answer:

- Meta-analysis : Aggregate data from multiple studies (e.g., IC values in enzyme assays) and adjust for variables like cell line specificity or dosing protocols.

- Dose-response curves : Re-evaluate EC values under standardized conditions (e.g., pH 7.4, 37°C).

- Controlled replication : Reproduce assays with identical reagents and protocols, as emphasized in qualitative research frameworks for data validation .

Q. What computational strategies predict this compound’s binding to neurological targets (e.g., GABA receptors)?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., GABA α1-subunit). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns.

- QSAR modeling : Corrogate substituent effects (e.g., phenyl ring halogenation) on activity, referencing SAR studies of structurally related amides .

Q. What experimental approaches differentiate enantiomers of this compound in pharmacological assays?

Methodological Answer:

- Chiral separation : Employ Chiralpak IA columns (hexane:isopropanol 80:20) with UV detection.

- Enantioselective assays : Use enantiomer-specific enzymes (e.g., L-amino acid oxidase) to isolate (R)- and (S)-forms.

- Pharmacokinetic profiling : Compare AUC and clearance rates in rodent models to determine stereospecific bioavailability .

Data Contradiction and Reproducibility

Q. How can researchers address variability in reported synthetic yields of this compound?

Methodological Answer:

- Critical parameter mapping : Document exact reagent grades (e.g., anhydrous vs. hydrated solvents), catalyst lot numbers, and stirring rates.

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature × catalyst loading) and identify optimal conditions.

- Inter-lab validation : Share protocols via platforms like Protocols.io to harmonize methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.